molecular formula C48H50N4O8 B606964 Dbco-peg4-dbco CAS No. 2182601-68-7

Dbco-peg4-dbco

Cat. No.: B606964
CAS No.: 2182601-68-7
M. Wt: 810.95
InChI Key: YCDMQCKYINAWGI-UHFFFAOYSA-N
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Description

Dbco-peg4-dbco: is a homobifunctional polyethylene glycol (PEG) linker containing two dibenzylcyclooctyne (DBCO) groups. The compound is known for its ability to react with azide-bearing compounds or biomolecules to form stable triazole linkages without the need for a copper catalyst. This property makes it highly valuable in bioorthogonal chemistry, particularly in applications involving copper-free click chemistry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Dbco-peg4-dbco plays a crucial role in biochemical reactions by facilitating the formation of stable covalent bonds between biomolecules. It interacts with azide-bearing enzymes, proteins, and other biomolecules through strain-promoted alkyne-azide cycloaddition (SPAAC). This interaction is highly specific and does not interfere with normal biochemical processes, making this compound an ideal reagent for labeling and conjugation applications .

Cellular Effects

This compound influences various cellular processes by enabling the targeted modification of biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by facilitating the attachment of functional groups or probes to specific proteins or nucleic acids. This targeted modification can lead to changes in cellular behavior and function, making this compound a valuable tool in cell biology research .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of triazole linkages with azide-bearing biomolecules. This reaction occurs without the need for a copper catalyst, reducing the risk of copper-induced toxicity. The DBCO groups in this compound undergo strain-promoted alkyne-azide cycloaddition, resulting in the formation of stable covalent bonds with azide groups on target molecules. This mechanism allows for precise and efficient labeling of biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is generally stable when stored under appropriate conditions, but its reactivity may decrease over extended periods. Long-term studies have shown that this compound can maintain its functionality for labeling and conjugation applications, although some degradation may occur over time. The stability and effectiveness of this compound in in vitro and in vivo studies depend on factors such as storage conditions and the specific experimental setup .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At optimal dosages, this compound effectively facilitates the labeling and modification of target biomolecules without causing significant toxicity. At higher doses, there may be adverse effects, including potential toxicity and off-target interactions. It is important to determine the appropriate dosage for each specific application to minimize any negative effects while maximizing the benefits of this compound .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modifying key biomolecules involved in metabolic processes. These modifications can alter the activity of enzymes and other proteins, leading to changes in metabolic pathways and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and membrane permeability, allowing it to reach target sites within cells. The distribution of this compound can affect its localization and accumulation, influencing its overall effectiveness in labeling and conjugation applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for ensuring that this compound interacts with the intended biomolecules and exerts its desired effects within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dbco-peg4-dbco is synthesized through a multi-step process involving the conjugation of DBCO groups to a PEG spacer. The synthesis typically involves the following steps:

    Activation of PEG: The PEG spacer is activated using a suitable reagent such as tetrafluorophenyl (TFP) ester or N-hydroxysuccinimide (NHS) ester.

    Conjugation of DBCO: The activated PEG is then reacted with dibenzylcyclooctyne to form the final product, this compound. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a reagent-grade form for research purposes .

Chemical Reactions Analysis

Types of Reactions: Dbco-peg4-dbco primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, allowing for the formation of stable triazole linkages without the need for a copper catalyst .

Common Reagents and Conditions:

    Reagents: Azide-bearing compounds or biomolecules.

    Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions are triazole-linked conjugates, which are highly stable and can be used in various bioconjugation applications .

Scientific Research Applications

Dbco-peg4-dbco has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Properties

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H50N4O8/c53-45(49-25-21-47(55)51-35-41-13-3-1-9-37(41)17-19-39-11-5-7-15-43(39)51)23-27-57-29-31-59-33-34-60-32-30-58-28-24-46(54)50-26-22-48(56)52-36-42-14-4-2-10-38(42)18-20-40-12-6-8-16-44(40)52/h1-16H,21-36H2,(H,49,53)(H,50,54)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMQCKYINAWGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H50N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

810.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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